molecular formula C12H24ClNS B14370536 2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride CAS No. 91418-08-5

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride

Cat. No.: B14370536
CAS No.: 91418-08-5
M. Wt: 249.84 g/mol
InChI Key: SUKZEQDRUUUCJP-UHFFFAOYSA-M
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Description

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride is an organic compound with a unique structure that combines a butylsulfanyl group with a triethylethyn-1-aminium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride typically involves the reaction of butylsulfanyl chloride with triethylethyn-1-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triethylethyn-1-aminium moiety may interact with nucleic acids or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylsulfanyl)-1,3-benzoxazole
  • 2-Butylsulfanyl-benzothiazole
  • 2-Sec-butylsulfanyl-benzothiazole
  • 2-Butylsulfanyl-1H-benzimidazole

Uniqueness

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride is unique due to its combination of a butylsulfanyl group with a triethylethyn-1-aminium chloride moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

91418-08-5

Molecular Formula

C12H24ClNS

Molecular Weight

249.84 g/mol

IUPAC Name

2-butylsulfanylethynyl(triethyl)azanium;chloride

InChI

InChI=1S/C12H24NS.ClH/c1-5-9-11-14-12-10-13(6-2,7-3)8-4;/h5-9,11H2,1-4H3;1H/q+1;/p-1

InChI Key

SUKZEQDRUUUCJP-UHFFFAOYSA-M

Canonical SMILES

CCCCSC#C[N+](CC)(CC)CC.[Cl-]

Origin of Product

United States

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